REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[C:12](O)(=[O:14])[CH3:13].C(OC(=O)C)(=O)C>O>[C:12]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11])(=[O:14])[CH3:13]
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Name
|
|
Quantity
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400 g
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Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
398 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
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Details
|
condenser, nitrogen inlet, 500-mL addition funnel
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Type
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TEMPERATURE
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Details
|
heating mantle
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Type
|
ADDITION
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Details
|
was added over 1.5 hours
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Duration
|
1.5 h
|
Type
|
WAIT
|
Details
|
After another 1 hour
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Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water and heptane
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Type
|
CUSTOM
|
Details
|
The solid was dried in a vacuum oven
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 509 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |